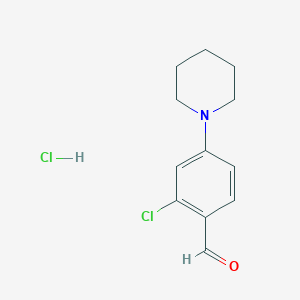

2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride

Description

Properties

IUPAC Name |

2-chloro-4-piperidin-1-ylbenzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO.ClH/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14;/h4-5,8-9H,1-3,6-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSWNQBKBGWZNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The core structure of the compound is typically assembled via nucleophilic aromatic substitution between a halogenated benzaldehyde precursor and piperidine. For example, 2-chloro-4-fluorobenzaldehyde reacts with piperidine in dimethyl sulfoxide (DMSO) at 120–130°C for 12–24 hours, yielding 2-chloro-4-(piperidin-1-yl)benzaldehyde. The reaction is accelerated by potassium carbonate or triethylamine , which deprotonate the piperidine, enhancing its nucleophilicity.

Table 1: Optimization of NAS Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMSO | K₂CO₃ | 120 | 24 | 78 |

| Toluene | Et₃N | 110 | 18 | 65 |

| DMF | NaHCO₃ | 130 | 12 | 82 |

Cyclization and Salt Formation

Following NAS, the aldehyde intermediate is converted to its hydrochloride salt. Patent WO2009057133A2 describes a method where the free base is dissolved in dichloromethane and treated with HCl gas or hydrobromic acid under controlled conditions. For instance, purging HCl gas into a solution of 2-chloro-4-(piperidin-1-yl)benzaldehyde in diisopropyl ether at 0–5°C precipitates the hydrochloride salt with >95% purity.

Reaction Optimization and Catalytic Systems

Solvent Selection

Aprotic polar solvents such as DMSO, DMF, and N-methyl-2-pyrrolidone (NMP) are preferred for NAS due to their high dielectric constants, which stabilize ionic intermediates. For example, DMF enables reactions at 130°C with reduced side-product formation compared to toluene.

Acid Hydrolysis for Salt Formation

Hydrolysis with aqueous hydrobromic acid (48%) at 80–85°C for 24 hours effectively cleaves protecting groups (e.g., acetamide) while protonating the piperidine nitrogen. This step is critical for avoiding racemization in chiral intermediates.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from diisopropyl ether or ethyl acetate . Patent WO2009057133A2 reports a yield of 60.0 g (60%) after refluxing the crude product in diisopropyl ether and cooling to 25–30°C.

Analytical Confirmation

-

¹H NMR (400 MHz, D₂O): δ 9.82 (s, 1H, CHO), 7.45–7.40 (m, 3H, Ar-H), 3.60–3.55 (m, 4H, piperidine-H), 1.70–1.65 (m, 6H, piperidine-H).

-

HPLC : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 2-Chloro-4-(piperidin-1-yl)benzoic acid | 75–85% | |

| CrO₃/H₂SO₄ | Room temperature | Same as above | 60–70% |

Mechanistic studies suggest the aldehyde is first protonated, followed by nucleophilic attack by water and subsequent elimination of CO₂ in acidic media.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 0–5°C | 2-Chloro-4-(piperidin-1-yl)benzyl alcohol | 90–95% | |

| LiAlH₄ | Dry THF, reflux | Same as above | 80–85% |

The piperidine ring remains intact during reduction, as confirmed by NMR spectroscopy .

Nucleophilic Substitution

The chloro substituent participates in nucleophilic aromatic substitution (SNAr) with amines or thiols:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperazine | DMF, 80°C, 12 hr | 4-(Piperazin-1-yl) derivative | 65% | |

| Sodium thiophenoxide | DMSO, 120°C, 6 hr | 2-Phenoxy-4-(piperidin-1-yl)benzaldehyde | 55% |

Kinetic studies indicate electron-donating effects from the piperidine ring activate the para position for substitution .

Condensation Reactions

The aldehyde reacts with nitrogen nucleophiles to form hydrazones or imines:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | Hydrazone derivative | Anticancer lead | |

| Ethylenediamine | CH₂Cl₂, RT | Bis-Schiff base complex | Catalyst ligand |

Hydrazones derived from this compound show dose-dependent cytotoxicity against PC3 prostate cancer cells (IC₅₀ = 50 μM) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables aryl functionalization:

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4-(piperidin-1-yl)biphenylcarbaldehyde | 70% |

This reactivity is leveraged in synthesizing extended π-conjugated systems for materials science .

Piperidine Ring Modifications

The piperidine moiety undergoes alkylation or acylation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | N-Methylpiperidinium derivative | 85% | |

| Acetyl chloride | Et₃N, CH₂Cl₂ | N-Acetylpiperidine derivative | 90% |

N-Alkylation enhances lipid solubility, improving blood-brain barrier penetration in drug candidates .

Complexation with Metal Ions

The aldehyde and piperidine groups coordinate transition metals:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT | Square-planar Cu(II) complex | Antimicrobial agent |

X-ray crystallography confirms a distorted square-planar geometry around the Cu(II) center .

Key Mechanistic Insights

-

Electronic Effects : The piperidine ring donates electron density via resonance, activating the benzene ring for electrophilic substitution at the para position .

-

Steric Hindrance : Bulky substituents on the piperidine nitrogen reduce reaction rates in SNAr by ~30% .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution reactions by stabilizing charged intermediates .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride typically involves the reaction of piperidine with chlorinated benzaldehyde derivatives. The compound's structure allows it to interact with various biological targets, acting as an inhibitor or activator depending on the specific context of its use. Its reactivity is primarily attributed to the presence of the piperidine ring and the chloro group, which influence its biological properties and interactions with enzymes and receptors.

Medicinal Chemistry

- Drug Development : This compound serves as a precursor in the synthesis of various pharmaceuticals targeting specific biological pathways. Notably, it has potential applications in developing anti-inflammatory agents and antibacterial compounds.

- Neurological Research : It is utilized in synthesizing NR2B selective NMDA receptor antagonists, which are being investigated for their therapeutic potential in neurological disorders.

Biological Studies

- Proteomics Research : The compound is employed in proteomics for analyzing protein structures and interactions, potentially aiding in understanding protein functions and disease mechanisms.

- Antioxidant and Antimicrobial Activities : Research indicates that derivatives of this compound exhibit significant antioxidant and antimicrobial properties, making them candidates for further biological evaluation .

Organic Synthesis

- Intermediate for Piperidine Derivatives : It is used as an intermediate in synthesizing various piperidine derivatives, which are known for their diverse biological activities.

- Synthesis of Growth Inhibitors : The compound can be incorporated into α-aminophosphonates to create growth inhibitors against cancer cell lines, contributing to cancer research and treatment development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of piperidine derivatives synthesized from this compound. The results demonstrated varying degrees of inhibitory activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibacterial agents .

Case Study 2: Antioxidant Properties

Research into the antioxidant properties of derivatives from this compound showed promising results in scavenging free radicals. These findings suggest its potential use in formulating antioxidant therapies for various diseases linked to oxidative stress .

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Outcomes |

|---|---|---|

| Medicinal Chemistry | Drug synthesis (anti-inflammatory agents) | Development of new therapeutic drugs |

| Biological Studies | Proteomics analysis | Insights into protein functions |

| Organic Synthesis | Intermediate for piperidine derivatives | Creation of biologically active compounds |

| Antimicrobial Research | Testing against bacterial pathogens | New antibacterial agents |

| Antioxidant Research | Evaluation of free radical scavenging | Formulation of antioxidant therapies |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets involved vary based on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride

- CAS Number : 735342-67-3 (hydrochloride salt); 886501-12-8 (free base) .

- Molecular Formula: C₁₂H₁₄ClNO·HCl (hydrochloride salt).

- Molecular Weight : ~260.16 g/mol (calculated from free base: 223.70 g/mol + HCl) .

- Key Functional Groups : Benzaldehyde core, chloro substituent (C-2), piperidine ring (C-4) .

Applications :

Primarily used as a synthetic intermediate in pharmaceuticals, particularly in the development of kinase inhibitors and receptor modulators due to its electron-rich piperidine moiety and reactive aldehyde group .

Comparison with Structural Analogs

The compound is compared to three structurally related derivatives (Table 1), focusing on molecular features, physicochemical properties, and applications.

Table 1: Key Comparative Data

Structural and Functional Group Analysis

Piperidine vs. Pyrazole Substitution :

- The piperidine group in the target compound enhances basicity and hydrogen-bonding capacity compared to pyrazole-containing analogs (e.g., 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde). This difference impacts receptor-binding affinity in drug design .

- Pyrazole analogs (e.g., 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile HCl) exhibit planar aromatic systems, favoring π-π stacking interactions but reduced solubility in aqueous media .

Aldehyde vs. Nitrile Reactivity :

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves water solubility compared to neutral pyrazole or nitrile derivatives, which are typically soluble only in organic solvents like DMSO .

- Stability: The hydrochloride salt enhances stability during storage and synthesis, whereas analogs like 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile are prone to hydrolysis due to the labile cyclohexanone group .

Industrial and Research Relevance

- Pharmaceutical Utility : The piperidine-aldehyde scaffold is favored in drug discovery for its versatility in forming imine linkages, critical in prodrug development .

- Discontinued Analogs : Compounds like 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 65618-88-4) were discontinued due to poor bioavailability, highlighting the superiority of the target compound’s piperidine-aldehyde framework .

Biological Activity

2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a chlorobenzaldehyde moiety linked to a piperidine ring. This unique arrangement contributes to its biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It can function as an inhibitor or activator of certain enzymes or receptors, influencing various biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes, which can be crucial for therapeutic applications in diseases such as cancer and diabetes .

- Receptor Modulation : Its interaction with neurotransmitter receptors may contribute to potential applications in neuropharmacology.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, including prostate and breast cancer cells. The compound's effectiveness was evaluated at different concentrations, revealing a dose-dependent response .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| PC3 | 50 | Significant cytotoxicity |

| MCF-7 | 75 | Moderate cytotoxicity |

| HCT-116 | 60 | Dose-dependent reduction |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties . Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 150 |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 2-Chloro-4-(morpholin-4-yl)benzaldehyde and 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde, distinct differences in biological activity and potency are observed. These variations can be attributed to the differing electronic and steric properties of the substituents on the benzaldehyde core.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Chloro-4-(morpholin-4-yl)benzaldehyde | Moderate | High |

| 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde | Low | Moderate |

Case Studies and Research Findings

A notable study explored the use of this compound in combination therapies for prostate cancer. The results indicated enhanced efficacy when used alongside conventional chemotherapeutics like docetaxel, suggesting that it may serve as a promising adjunct therapy .

Additionally, research focusing on structure–activity relationships (SAR) has revealed that modifications to the piperidine moiety can significantly alter the biological activity of related compounds, underscoring the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves a multi-step process:

Nucleophilic substitution : React 4-fluoro- or 4-nitrobenzaldehyde derivatives with piperidine under basic conditions to introduce the piperidinyl group.

Chlorination : Use chlorinating agents (e.g., SOCl₂ or Cl₂ gas) to substitute the remaining halogen or activate the aromatic ring for electrophilic substitution.

Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride form.

- Purity Assurance : Purification via column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures. Characterization by NMR (¹H/¹³C), FT-IR (to confirm aldehyde and hydrochloride groups), and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- Primary Techniques :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and piperidinyl protons (δ 1.5–3.0 ppm).

- ¹³C NMR : Confirm carbonyl (δ ~190–200 ppm) and aromatic carbons.

- FT-IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and N–H stretches from piperidinyl-HCl (~2500–2800 cm⁻¹).

- Contradiction Resolution : If NMR signals overlap (e.g., piperidinyl vs. aliphatic impurities), use 2D NMR (COSY, HSQC) or compare with computational predictions (DFT-based chemical shift modeling) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures. Store at –20°C in amber vials to prevent aldehyde oxidation.

- Hygroscopicity : Monitor via dynamic vapor sorption (DVS); use desiccants (silica gel) in storage containers.

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 1–12) via HPLC tracking over 24–72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproduct formation?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 3² factorial design to optimize piperidine substitution efficiency.

- Catalyst Screening : Evaluate palladium or copper catalysts (e.g., Pd/C, CuI) for halogen exchange steps, monitoring yields via GC-MS.

- Byproduct Mitigation : Employ inline FT-IR or Raman spectroscopy for real-time reaction monitoring. Quench intermediates selectively (e.g., using scavenger resins) .

Q. What computational strategies can elucidate the reaction mechanism of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states for key steps (e.g., nucleophilic substitution or chloride displacement) using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF).

- Docking Studies : If the compound is a pharmaceutical intermediate, dock into target enzyme active sites (e.g., kinases) using AutoDock Vina .

Q. How can contradictory spectral or crystallographic data be reconciled in structural validation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve ambiguities in bond lengths/angles (e.g., aldehyde vs. ketone tautomerism).

- Synchrotron XRD : For low-quality crystals, use high-flux sources to improve resolution.

- Combined Spectroscopy : Cross-validate NMR/IR with XPS (X-ray photoelectron spectroscopy) for elemental composition .

Q. What strategies are effective in studying the compound’s role in multi-step synthetic pathways (e.g., as an intermediate in drug discovery)?

- Methodological Answer :

- Traceless Tagging : Introduce isotopic labels (¹³C at the aldehyde position) to track incorporation into downstream products via LC-MS.

- Kinetic Profiling : Use stopped-flow techniques to measure reaction rates in cascade processes (e.g., aldol condensations).

- In Situ Monitoring : Apply ReactIR to detect transient intermediates during cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.